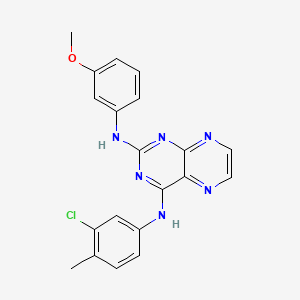

N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine

Description

Properties

IUPAC Name |

4-N-(3-chloro-4-methylphenyl)-2-N-(3-methoxyphenyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O/c1-12-6-7-14(11-16(12)21)24-19-17-18(23-9-8-22-17)26-20(27-19)25-13-4-3-5-15(10-13)28-2/h3-11H,1-2H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIIFIOXVFTONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dichloropteridine Intermediate Route

The most widely reported method involves a dichloropteridine intermediate (2,4-dichloropteridine) as the starting material. The synthesis proceeds via a two-step nucleophilic aromatic substitution (SNAr) mechanism:

N4-Substitution :

- Reactants : 2,4-dichloropteridine and 3-chloro-4-methylaniline.

- Conditions : Anhydrous dimethylformamide (DMF), potassium carbonate (K2CO3), 80–90°C, 12–16 hours.

- Yield : 68–72%.

- Mechanism : The electron-deficient C4 position undergoes substitution first due to enhanced electrophilicity from the adjacent chlorine at C2.

N2-Substitution :

Key Challenges :

- Regioselectivity control to prevent competing substitutions.

- Purification of mono-substituted intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Cyclocondensation Approach

An alternative route constructs the pteridine ring de novo using pyrimidine precursors:

Pyrimidine Intermediate Synthesis :

Pteridine Ring Formation :

N2-Functionalization :

Comparative Analysis of Methods

| Parameter | Dichloropteridine Route | Cyclocondensation Route |

|---|---|---|

| Total Yield | 40–45% | 30–35% |

| Reaction Time | 30–40 hours | 20–24 hours |

| Purification Complexity | High (multiple intermediates) | Moderate |

| Regioselectivity | Requires careful control | Inherently controlled |

| Scalability | Industrial-scale feasible | Limited by microwave step |

Advantages of Dichloropteridine Route :

- Utilizes commercially available dichloropteridine.

- Amenable to large-scale production with established protocols.

Advantages of Cyclocondensation Route :

- Avoids handling hazardous chlorinated intermediates.

- Enables modular substitution for analog synthesis.

Critical Reaction Optimization

Solvent Systems

Base Selection

Temperature Control

- N4-Substitution : Moderate temperatures (80–90°C) prevent dimerization.

- N2-Substitution : Higher temperatures (100–110°C) drive reactivity despite steric hindrance.

Industrial-Scale Considerations

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated precursors in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial effects.

Industry: Utilized in the development of new materials, dyes, or catalysts.

Mechanism of Action

The mechanism of action of N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as cell cycle arrest, apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pteridine-Based Analogs

N4-(3-Chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine

- Structure : Shares the N4-(3-chloro-4-methylphenyl) group but differs at N2 (2-phenylethyl vs. 3-methoxyphenyl).

- Molecular Weight : 390.875 g/mol (C21H19ClN6) .

- Reduced electron-donating capacity at N2 due to the absence of methoxy.

N2-(4-Chlorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine

- Structure : Differs in the positions of substituents (4-chlorophenyl at N2 and 4-methoxyphenyl at N4).

- Key Differences :

Pyrimidine-Based Derivatives

N4-(2-Carboxyphenyl)-N2-(phenyl)pyrimidine-2,4-diamine hydrochloride (3b)

- Structure : Pyrimidine core with carboxyphenyl and phenyl groups.

- Synthetic Yield : 54% .

- Key Differences :

5-Chloro-N4-(2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)-N2-(4-((1-methylpiperidin-4-yl)oxy)phenyl)pyrimidine-2,4-diamine (w19)

- Structure : Incorporates a triazole moiety and piperidinyloxy group.

- Key Differences :

Triazine-Based Compounds

N2-(4-Fluorophenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

- Structure: Triazine core with fluorophenyl, methoxyphenyl, and morpholino groups.

- Key Differences: The triazine ring is less electron-deficient than pteridine, altering charge distribution in binding pockets. Morpholino group enhances solubility and bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Substituent Effects :

- Electron-Donating Groups (e.g., methoxy) : Enhance solubility and hydrogen-bonding capacity but may reduce membrane permeability .

- Halogenated Aromatics (e.g., 3-Cl-4-MePh) : Improve target affinity via halogen bonding and hydrophobic interactions .

Triazines with morpholino groups (e.g., ) show enhanced pharmacokinetic profiles compared to pteridines.

Synthetic Feasibility :

- Pyrimidine derivatives are more synthetically accessible (e.g., 54–60% yields ), whereas pteridine analogs require specialized conditions (e.g., high-temperature HCl-mediated reactions ).

Biological Activity

N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 392.8 g/mol

- CAS Number : 946218-62-8

The compound's structure includes a pteridine core with various functional groups, which may influence its biological interactions.

1. Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. Its mechanism involves binding to the active sites of specific enzymes, thereby inhibiting their activity. This property is crucial for developing therapeutic agents targeting diseases where enzyme activity plays a significant role.

2. Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was highlighted in a study where it was tested against human pancreatic and gastric cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Patu8988 (Pancreatic) | 15 | Induction of apoptosis |

| SGC7901 (Gastric) | 12 | Cell cycle arrest |

These findings suggest that the compound may interfere with critical cellular processes, making it a candidate for further development in cancer therapy.

3. Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Binding : The compound binds to specific enzymes, inhibiting their function and altering metabolic pathways.

- Cell Cycle Modulation : It affects various phases of the cell cycle, leading to reduced proliferation of cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound involved treating human cancer cell lines with varying concentrations of the compound over 48 hours. The results demonstrated dose-dependent cytotoxicity with significant apoptosis observed at concentrations above 10 µM.

Case Study 2: Antimicrobial Testing

In another investigation focusing on its antimicrobial properties, the compound was tested against clinical isolates of E. coli and S. aureus. It showed potent inhibitory effects at low concentrations, suggesting its potential as an alternative treatment for bacterial infections.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A common approach includes:

- Step 1: Reacting a pteridine core with substituted anilines under alkaline conditions (e.g., NaOH in dichloromethane) to introduce the N4-(3-chloro-4-methylphenyl) group .

- Step 2: Coupling the intermediate with 3-methoxyaniline via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to install the N2-aryl group.

- Purification: Column chromatography (silica gel, gradient elution with CHCl₃/MeOH) followed by recrystallization to achieve ≥98% purity (verified by HPLC) .

Q. How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR in DMSO-d₆ to confirm substituent positions (e.g., aromatic protons at δ 6.55–8.07 ppm for aryl groups) .

- HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ matching calculated molecular weight) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Kinase Inhibition Assays: Test against receptor tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. Include positive controls (e.g., gefitinib) and measure IC₅₀ values via dose-response curves .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, A549) with 72-hour exposure. Normalize results to solvent controls and calculate EC₅₀ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

- Analog Synthesis: Systematically vary substituents (e.g., chloro vs. fluoro at N4-aryl, methoxy vs. ethoxy at N2-aryl) and assess impact on kinase inhibition .

- Data Analysis: Use multivariate regression models to correlate electronic (Hammett σ) and steric (Taft parameters) properties with IC₅₀ values. Prioritize analogs with >10-fold selectivity over off-target kinases .

Q. What computational approaches are effective for predicting binding modes and selectivity?

Methodological Answer:

- Molecular Docking: Employ AutoDock Vina with crystal structures of target kinases (PDB IDs: e.g., 1M17 for EGFR). Validate docking poses using MD simulations (GROMACS) to assess stability over 100 ns .

- Free Energy Calculations: Use MM-GBSA to compare binding affinities of analogs. Focus on key interactions (e.g., hydrogen bonds with kinase hinge region) .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Replicate Experiments: Ensure identical assay conditions (e.g., ATP concentration, incubation time). Use standardized cell lines from repositories like ATCC .

- Theoretical Alignment: Cross-reference discrepancies with molecular dynamics data. For example, inconsistent IC₅₀ values may arise from compound aggregation; validate via dynamic light scattering (DLS) .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

Methodological Answer:

Q. How can stability under physiological conditions be systematically evaluated?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via LC-MS. Identify labile groups (e.g., methoxy hydrolysis) .

- Plasma Stability: Incubate with human plasma (37°C, 1 hour) and quantify remaining compound using LC-MS/MS. Adjust formulation (e.g., PEGylation) if half-life <1 hour .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.